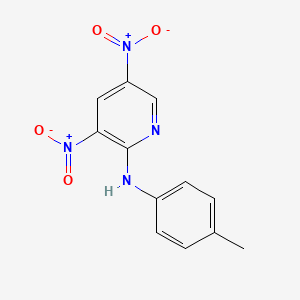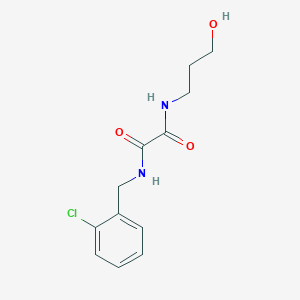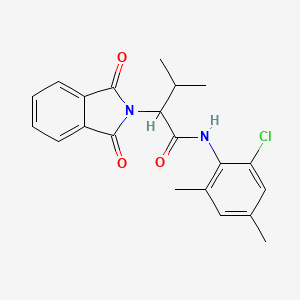![molecular formula C17H20BrNO2 B4894948 (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEA belongs to the class of benzylamines and is structurally similar to some neurotransmitters, such as dopamine and serotonin. In
Mécanisme D'action
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine exerts its pharmacological effects by binding to and modulating the activity of dopamine and serotonin receptors. Specifically, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This modulation of receptor activity results in changes in neurotransmitter release and neuronal activity, ultimately leading to the observed pharmacological effects.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been found to reduce pain and inflammation, improve motor function, and enhance cognitive performance. (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors, which allows for precise modulation of receptor activity. Additionally, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has a relatively simple chemical structure, which makes it easy to synthesize and modify for medicinal chemistry purposes. However, one limitation of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as schizophrenia and addiction. Another direction is to develop new (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the observed pharmacological effects of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
Méthodes De Synthèse
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is purified by recrystallization to obtain pure (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
Applications De Recherche Scientifique
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been investigated for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been studied for its ability to modulate the activity of dopamine and serotonin receptors, which are involved in several neurological disorders, such as Parkinson's disease and depression. In pharmacology, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been evaluated for its analgesic and anti-inflammatory properties. In medicinal chemistry, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been used as a lead compound to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-6-3-13(4-7-15)9-10-19-12-14-5-8-17(21-2)16(18)11-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMPQWKIMYJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)

![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)
![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)

![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)

![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
